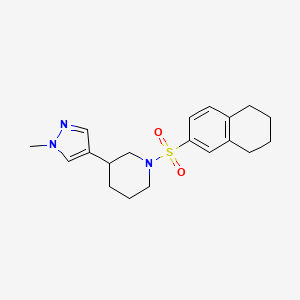
3-(1-Methylpyrazol-4-yl)-1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-Methylpyrazol-4-yl)-1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperidine, also known as MPTP, is a chemical compound that has been widely studied for its potential pharmacological applications. This compound is a piperidine derivative that has been synthesized through a multi-step process, and it has been shown to have a range of interesting biochemical and physiological effects.
作用机制
The mechanism of action of 3-(1-Methylpyrazol-4-yl)-1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperidine is complex and not fully understood. It is known to interact with a range of ion channels in the brain, including the dopamine transporter and the NMDA receptor. This compound has also been shown to have a range of effects on other neurotransmitter systems, including the serotonin and GABA systems.
Biochemical and Physiological Effects:
This compound has been shown to have a range of interesting biochemical and physiological effects. It has been shown to induce selective degeneration of dopaminergic neurons in the substantia nigra, leading to motor deficits that are similar to those seen in Parkinson's disease. This compound has also been shown to have effects on other neurotransmitter systems, including the serotonin and GABA systems.
实验室实验的优点和局限性
3-(1-Methylpyrazol-4-yl)-1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperidine has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It also has a range of interesting biochemical and physiological effects that make it a useful tool for investigating various aspects of brain function. However, there are also some limitations to its use, including its potential toxicity and the fact that it may not accurately reflect the complex neurodegenerative processes that occur in Parkinson's disease.
未来方向
There are several future directions for research on 3-(1-Methylpyrazol-4-yl)-1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperidine. One area of interest is the development of new synthesis methods that can produce more stable and selective derivatives of the compound. Another area of interest is the use of this compound as a tool for investigating the role of ion channels in the brain. Finally, there is ongoing research on the potential therapeutic applications of this compound, including its use in the treatment of Parkinson's disease and other neurological disorders.
合成方法
The synthesis of 3-(1-Methylpyrazol-4-yl)-1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperidine involves several steps, including the condensation of 2-acetylnaphthalene with piperidine, followed by the introduction of a sulfonyl group and a pyrazole ring. This process has been optimized over time, and there are now several variations of the synthesis method that have been developed.
科学研究应用
3-(1-Methylpyrazol-4-yl)-1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperidine has been studied extensively for its potential applications in scientific research. One of the most interesting areas of study is its potential as a neurotoxin, which has led to its use in animal models of Parkinson's disease. This compound has also been studied for its potential as a tool for investigating the structure and function of ion channels in the brain.
属性
IUPAC Name |
3-(1-methylpyrazol-4-yl)-1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2S/c1-21-13-18(12-20-21)17-7-4-10-22(14-17)25(23,24)19-9-8-15-5-2-3-6-16(15)11-19/h8-9,11-13,17H,2-7,10,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VILGAYOCWRODKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CCCN(C2)S(=O)(=O)C3=CC4=C(CCCC4)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

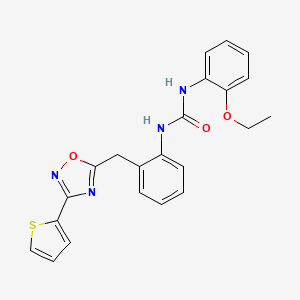

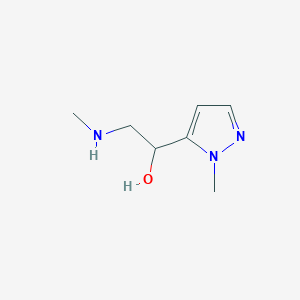
![(E)-N-benzyl-2-cyano-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2717810.png)
![4-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyridine](/img/structure/B2717811.png)
![2-(2-amino-2-oxoethyl)-4-benzyl-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2717812.png)
![3-((5-((2-chloro-6-fluorobenzyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2717814.png)
![4-(5-Methoxybenzo[d]thiazol-2-yl)morpholine hydrochloride](/img/structure/B2717816.png)
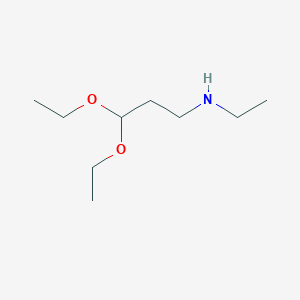
![Ethyl 2-[(4-benzoylbenzoyl)carbamothioylamino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2717818.png)
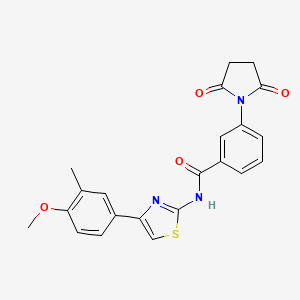
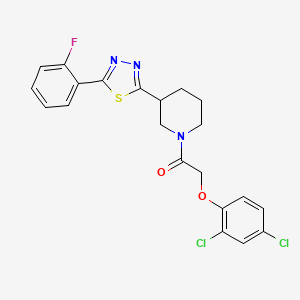

![3,4,5-trimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2717827.png)